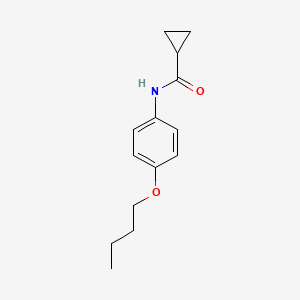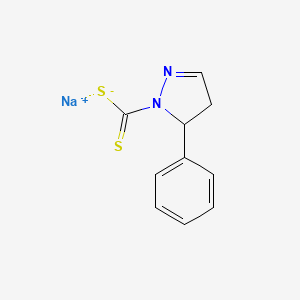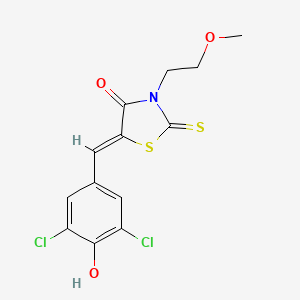![molecular formula C15H15FN2O4S B4938110 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide](/img/structure/B4938110.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide, also known as DB844, is a chemical compound that has shown potential as an antiparasitic agent. It belongs to the class of benzamides and has been studied for its ability to inhibit the growth of various parasites, including Leishmania, Trypanosoma, and Plasmodium.
作用机制
The exact mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide is not fully understood. However, it is believed to inhibit the growth of parasites by interfering with their energy metabolism. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been shown to inhibit the activity of the enzyme fumarate reductase, which is involved in the production of energy in parasites.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been shown to have minimal toxicity in vitro and in vivo. It has been shown to be well-tolerated in animal studies and has not shown any significant adverse effects. In addition, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been shown to have a low potential for drug interactions.
实验室实验的优点和局限性
One of the main advantages of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide is its potential as an antiparasitic agent. It has been shown to be effective against a wide range of parasites, including those that are resistant to current treatments. In addition, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been shown to have minimal toxicity and a low potential for drug interactions.
One of the limitations of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide is its limited solubility in water. This can make it difficult to administer in vivo. In addition, the exact mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide is not fully understood, which can make it difficult to optimize its efficacy.
未来方向
There are several future directions for the study of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide. One area of research is the optimization of its efficacy. This can be achieved by studying the mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide in more detail and identifying potential targets for optimization.
Another area of research is the development of new formulations of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide that improve its solubility in water. This can make it easier to administer in vivo and improve its efficacy.
Finally, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide can be studied for its potential as an antifungal agent. This can expand its potential applications and provide new treatment options for fungal infections.
合成方法
The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide involves several steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form 2-fluoro-5-chlorobenzoic acid. The resulting compound is then reacted with 2-hydroxyaniline in the presence of potassium carbonate to form 5-(2-hydroxyphenyl)-2-fluorobenzoic acid. The final step involves the reaction of this compound with dimethylamine and sulfonyl chloride to form 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide.
科学研究应用
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been studied extensively for its potential as an antiparasitic agent. It has been shown to inhibit the growth of various parasites, including Leishmania, Trypanosoma, and Plasmodium. In addition, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been studied for its potential as an antifungal agent.
属性
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-18(2)23(21,22)10-7-8-12(16)11(9-10)15(20)17-13-5-3-4-6-14(13)19/h3-9,19H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUZRKRFCRSSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4938028.png)
![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)



![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4938063.png)

![3,5-dichloro-2-methoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4938081.png)
![(4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4938088.png)

![N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4938107.png)